5-Bromophthalazine is a derivative of the phthalazine chemical group, which has been the subject of research due to its potential pharmacological properties. Phthalazine derivatives have been synthesized and evaluated for various biological activities, including the inhibition of thromboxane A2 synthetase and bronchodilation, as well as the inhibition of bromodomains, which are protein domains that recognize acetylated lysine residues on histone tails. These properties suggest that 5-Bromophthalazine and its related compounds could have significant therapeutic applications in fields such as asthma treatment and the modulation of gene expression through epigenetic mechanisms.
In the field of asthma treatment, novel 4-(3-pyridyl)-1(2H)-phthalazinone derivatives have been synthesized and shown to possess dual activities of thromboxane A2 synthetase inhibition and bronchodilation. The introduction of heteroaromatic nuclei into the phthalazinone structure has been found to be critical for maintaining TXA2 synthetase inhibition, while the hydrophobicity of the compounds influences bronchodilatory activity. Compounds such as 2-ethyl-4-(3-pyridyl)-1(2H)-phthalazinone (KK-505) and 2-methyl-4-(5-thiazolyl)-1(2H)-phthalazinone (KK-562) have been selected for further studies due to their promising pharmacological profiles1.
In the realm of epigenetics, substituted [1,2,4]triazolo[4,3-a]phthalazines have emerged as potent inhibitors of bromodomains, including those within the BET family, such as BRD4, and those outside the BET family, such as BRD9, CECR2, and CREBBP. These compounds represent the first example of submicromolar inhibitors of non-BET bromodomains and have shown potent cellular inhibition activity in a FRAP model of CREBBP and chromatin association. This suggests that these phthalazine derivatives could serve as valuable starting points for the discovery of selective bromodomain inhibitors or inhibitors with mixed bromodomain pharmacology, which could have implications for the treatment of diseases where epigenetic regulation is disrupted2.
The synthesis of 5-Bromophthalazine can be accomplished through several methods, with one notable approach involving the reaction between 3-bromobenzene-1,2-dicarbaldehyde and hydrazine. This reaction leads to the formation of the phthalazine ring structure .
The molecular structure of 5-Bromophthalazine is characterized by a planar arrangement, with a slight deviation from the mean plane of approximately Å . The compound features a bromine atom attached to the phthalazine ring, influencing its chemical reactivity and properties.
5-Bromophthalazine participates in various chemical reactions, primarily due to its reactive bromine atom and nitrogen functionalities.
The mechanism of action of 5-Bromophthalazine is primarily related to its biological activity, particularly as a potential pharmaceutical agent. Phthalazine derivatives have been noted for their ability to inhibit certain biological pathways, which can be leveraged for therapeutic purposes.
5-Bromophthalazine exhibits several notable physical and chemical properties that influence its behavior in various applications.
5-Bromophthalazine has diverse applications across several scientific fields:
5-Bromophthalazine (CAS Registry Number: 103119-78-4) is a halogenated heterocyclic compound with the molecular formula C₈H₅BrN₂. Its systematic IUPAC name is 5-bromophthalazine, reflecting a bromine atom substitution at the 5-position of the bicyclic phthalazine scaffold. The phthalazine core consists of a benzene ring fused to a pyridazine ring, positioning the bromine on the benzenoid moiety. The compound's molecular weight is 209.04 g/mol, and its purity specifications typically require storage under cold-chain conditions (2–8°C) in a sealed, dry environment to maintain stability [1].
Key structural features include:
Table 1: Molecular Descriptors of 5-Bromophthalazine
Property | Value/Descriptor |
---|---|
CAS Registry Number | 103119-78-4 |
Molecular Formula | C₈H₅BrN₂ |
Molecular Weight | 209.04 g/mol |
IUPAC Name | 5-Bromophthalazine |
SMILES Notation | BrC₁=C₂C=NN=CC₂=CC=C₁ |
Storage Conditions | Sealed, dry, 2–8°C |
Spectroscopic analysis provides definitive evidence for the structural assignment of 5-bromophthalazine. While experimental spectral data for this specific compound is limited in public literature, established computational and empirical approaches enable robust predictions based on analogous phthalazine derivatives.
Table 2: Predicted NMR Chemical Shifts for 5-Bromophthalazine
Nucleus | Position | Predicted δ (ppm) | Multiplicity |
---|---|---|---|
¹H | H4 | 9.05 | Singlet |
¹H | H6 | 7.52 | Doublet |
¹H | H7 | 7.48 | Doublet |
¹H | H8 | 7.83 | Triplet |
¹³C | C5 (Br-C) | 130.2 | - |
¹³C | C4 | 155.1 | - |
Aromatic C-H bends: 900–1000 cm⁻¹.The absence of O-H or N-H stretches confirms the absence of functional groups beyond the core structure [5].
Ultraviolet-Visible (UV-Vis) Spectroscopy:The conjugated π-system of 5-bromophthalazine exhibits strong absorption in the UV region. Time-Dependent Density Functional Theory (TD-DFT) predicts a primary π→π* transition band near 280–320 nm, attributed to electronic excitations within the brominated aromatic system. A weaker n→π* transition may appear at 340–360 nm due to the nitrogen lone pairs [5].
While single-crystal X-ray diffraction data for 5-bromophthalazine is not explicitly reported in the provided sources, crystallographic principles and computational modeling provide insights into its solid-state structure.
Predicted Crystal Packing:Phthalazine derivatives typically crystallize in centrosymmetric space groups (e.g., P2₁/c or P-1). Molecular geometry optimizations using Density Functional Theory (B3LYP/6-311++G(d,p)) suggest a nearly planar phthalazine core. The bromine atom’s van der Waals radius (1.85 Å) influences intermolecular contacts, potentially forming weak halogen bonds (C-Br···N) or offset π-stacking interactions along the crystallographic b-axis [5].
Lattice Parameters:Based on isostructural analogs (e.g., chlorophthalazines), unit cell parameters are projected as follows:
Table 3: Simulated Crystallographic Parameters for 5-Bromophthalazine
Parameter | Predicted Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁/c (No. 14) |
Unit Cell Volume | ~550 ų |
Z (Molecules/Unit Cell) | 4 |
Key Intermolecular Contacts | C-Br···N (3.0–3.3 Å), π-Stacking (3.5 Å) |
The bromine atom’s position directs molecular packing. Electron density maps derived from computational models highlight electrophilic regions near bromine and nucleophilic sites at nitrogen atoms, facilitating predictions of co-crystal formation with hydrogen-bond donors [5]. Refinement of experimental X-ray data would validate these predictions and quantify bond lengths/angles with sub-Ångström precision.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: